molecular formula C14H10INO2 B12530687 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol

Cat. No.: B12530687
M. Wt: 351.14 g/mol
InChI Key: VCFJWALVBIAKQM-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. The iodination of the benzoxazole derivative is then carried out using iodine or an iodine-containing reagent under specific conditions . The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol is unique due to the presence of both iodine and methyl groups, which can enhance its reactivity and biological activity. These structural features make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H10INO2

Molecular Weight

351.14 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-6-iodo-4-methylphenol

InChI

InChI=1S/C14H10INO2/c1-8-6-9(13(17)10(15)7-8)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,1H3

InChI Key

VCFJWALVBIAKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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